6-(3-Aminophenyl)pyridin-2-ol
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Overview
Description
Synthesis Analysis
The synthesis of pyridin-2-ol derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Molecular Structure Analysis
The molecular structure of 6-(3-Aminophenyl)pyridin-2-ol can be analyzed using various spectroscopic techniques such as IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .Chemical Reactions Analysis
Reactions of pyridin-2-ol with pentafluoro- and pentachloropyridine have been reported. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Scientific Research Applications
Chemical Synthesis and Molecular Properties
The compound 6-(3-Aminophenyl)pyridin-2-ol, a derivative of pyridine, shows promise in the realm of chemical synthesis and molecular studies. A study highlighted the synthesis of a pyridine-2,6-dicarboxamide derivative, showcasing its structural and molecular properties through various spectroscopic and thermal analysis techniques. The compound's antibacterial activities against both Gram-positive and Gram-negative bacteria were evaluated, and its catalytic activity was examined, revealing its potential as an efficient catalyst for the transfer hydrogenation reaction of ketones under mild conditions. The study also delved into concomitant polymorphism, exploring two polymorphic forms of the compound and their intricate molecular geometries and interactions (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Complex Formation and Crystal Packing
The chemical behavior of this compound derivatives in forming complexes and their influence on crystal packing was investigated. In one study, alkynolpyridines were observed to form complexes with triphenylphosphine oxide, with the molecular structure influencing the nature of crystal packing through hydrogen bonding and phenyl embraces. These molecular interactions contribute to the stability and formation of infinite chains and layers in the crystal structure, highlighting the compound's significance in crystallography and materials science (Holmes, Padgett, Krawiec, & Pennington, 2002).
Biocatalysis and Chemical Industry Applications
In the realm of biocatalysis and the chemical industry, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. was explored. This process is vital for producing pyridinols and pyridinamines, which are crucial intermediates in synthesizing pharmaceutical products and polymers with unique physical properties. The study underscored the potential of using enzymes or whole cells for the regioselective oxyfunctionalization of pyridine derivatives, offering an efficient method for preparing various pyridin-5-ols and pyridin-N-oxides (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).
Material Science and Polymer Research
Further, the compound's relevance extends to material science and polymer research. For instance, the synthesis of soluble and thermally stable polyimides with phthalimide as a pendent group from pyridine-containing triamine was reported. This study unveiled a novel pyridine-containing triamine monomer, demonstrating its structural and morphological characteristics through various spectroscopic methods. The resultant polyimides exhibited remarkable solubility and thermal stability, indicating the compound's potential applications in advanced material synthesis and engineering (Zhuo, Kou, Wang, Yao, & Wu, 2014).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which have shown anticancer activity . This suggests that 6-(3-Aminophenyl)pyridin-2-ol could potentially influence pathways related to cell proliferation and survival.
Pharmacokinetics
The compound’s molecular weight (18621 g/mol) and the presence of polar groups (hydroxyl and amino groups) could potentially influence its bioavailability .
Result of Action
Similar compounds have shown to inhibit microtubule polymerization, resulting in cell cycle arrest and apoptosis of cancer cells . This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations of 2-8°C . Additionally, the compound’s efficacy could be influenced by the pH of the environment, given the presence of ionizable groups (hydroxyl and amino groups).
Biochemical Analysis
Biochemical Properties
6-(3-Aminophenyl)pyridin-2-ol is known to participate in biochemical reactions as an ambident nucleophile, capable of attacking both oxygen and nitrogen atoms This property allows it to interact with a variety of enzymes, proteins, and other biomolecules
Molecular Mechanism
Its ability to act as an ambident nucleophile suggests it may bind to biomolecules and potentially inhibit or activate enzymes Changes in gene expression could also be a possible outcome of its interactions
properties
IUPAC Name |
6-(3-aminophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKFUCNJPJKMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621456 |
Source
|
Record name | 6-(3-Aminophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161887-04-3 |
Source
|
Record name | 6-(3-Aminophenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161887-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Aminophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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